molecular formula C21H18F2N2O2 B2939126 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide CAS No. 898458-11-2

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B2939126
CAS No.: 898458-11-2
M. Wt: 368.384
InChI Key: KQXZLRFMBFQPNU-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a substituted ethyl chain bearing a 2,3-dihydroindole and a furan moiety. The compound’s indole and furan substituents may confer unique pharmacokinetic or target-binding properties compared to conventional benzoylurea insecticides.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-15-6-3-7-16(23)20(15)21(26)24-13-18(19-9-4-12-27-19)25-11-10-14-5-1-2-8-17(14)25/h1-9,12,18H,10-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXZLRFMBFQPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting 2,6-difluorobenzoyl chloride with an amine under basic conditions.

    Coupling Reactions: The final step involves coupling the indole and furan moieties with the benzamide group through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It could influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares its 2,6-difluorobenzamide backbone with several commercially deployed IGRs, including teflubenzuron, chlorfluazuron, hexaflumuron, and novaluron. Below is a comparative analysis based on structural features, physicochemical properties, and reported applications:

Table 1: Structural and Functional Comparison of 2,6-Difluorobenzamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Predicted LogP* Reported Activity/Use
Target Compound Indole-furan-ethyl ~432.4 (calculated) ~3.8 Hypothesized IGR (structural inference)
Teflubenzuron 3,5-dichloro-2,4-difluorophenyl 381.1 ~4.5 Lepidopteran and coleopteran control
Chlorfluazuron Cyclopropylcarbonyl-pyridinyl-oxy ~663.0 (calculated) ~5.0 Broad-spectrum insecticide
Hexaflumuron 4-(1,1,2,2-tetrafluoroethoxy)phenyl 461.1 ~4.8 Termite and ant control
Novaluron Trifluoromethoxy-chlorophenyl 492.7 ~5.2 Whitefly and moth larvae control

*LogP values estimated using fragment-based methods.

Key Observations:

Structural Diversity: The target compound’s indole and furan substituents distinguish it from halogenated aryl groups in teflubenzuron or hexaflumuron. These heterocycles may enhance π-π stacking interactions or improve solubility compared to heavily halogenated analogs . In contrast, rigid aryl-urea linkages in teflubenzuron or novaluron may favor target-site rigidity.

Physicochemical Properties: The predicted LogP (~3.8) of the target compound is lower than that of teflubenzuron (~4.5) or novaluron (~5.2), suggesting reduced lipophilicity. This could translate to improved water solubility and environmental mobility, a critical factor in agrochemical design.

Biological Activity: While the target compound’s exact activity is unconfirmed, its structural analogs exhibit potent IGR effects. For example, hexaflumuron is widely used in termite control due to its persistence, while novaluron targets lepidopteran pests via oral or contact activity . The indole moiety in the target compound may mimic tryptophan residues in chitin synthase, offering a novel binding mechanism.

Synthetic Feasibility :

  • The indole and furan groups in the target compound may complicate synthesis compared to simpler halogenated derivatives. However, these groups could reduce metabolic degradation, extending residual activity in field applications.

Research Implications and Limitations

The absence of direct bioactivity data for the target compound necessitates further empirical validation, including:

  • Enzymatic Assays : Testing chitin synthase inhibition potency relative to teflubenzuron or hexaflumuron.
  • Field Trials : Evaluating efficacy against pest species and environmental stability.
  • Structural Studies : Employing crystallographic tools (e.g., SHELXL ) to resolve binding modes.

Critical Knowledge Gaps:

  • Metabolic pathways and toxicity profiles of the indole-furan substituents.
  • Impact of the ethyl linker on bioavailability and resistance development.

Biological Activity

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a combination of indole, furan, and difluorobenzamide moieties. Its chemical structure can be represented as follows:

N 2 2 3 dihydro 1H indol 1 yl 2 furan 2 yl ethyl 2 6 difluorobenzamide\text{N 2 2 3 dihydro 1H indol 1 yl 2 furan 2 yl ethyl 2 6 difluorobenzamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Indole Synthesis : The indole moiety can be synthesized through Fischer indole synthesis.
  • Furan Introduction : The furan ring is introduced via cyclization reactions involving furfural.
  • Benzamide Formation : The final step includes the formation of the difluorobenzamide structure through acylation reactions.

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, potentially affecting signal transduction pathways.

Anticancer Properties

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer activity. For instance, research on similar compounds has shown their ability to inhibit cell proliferation in various cancer cell lines.

CompoundIC50 Value (μM)Target
F8-B221.55SARS-CoV-2 M pro
I-8Moderate to HighRET Kinase

These findings suggest that this compound could possess similar properties due to its structural characteristics.

Neuroprotective Effects

The indole and furan components are known for their neuroprotective effects. Studies have demonstrated that compounds with these moieties can reduce oxidative stress and inflammation in neuronal cells.

Case Studies

  • Inhibition of DHFR : A related study explored how certain benzamide derivatives reduce dihydrofolate reductase (DHFR) activity by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to decreased cellular NADPH levels. This mechanism suggests a potential pathway for the therapeutic application of this compound in cancer treatment .
  • COVID-19 Research : Compounds structurally similar to this compound have been identified as inhibitors of SARS-CoV-2 main protease (M pro). These findings underscore the potential antiviral applications of such derivatives .

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